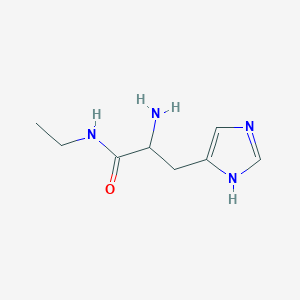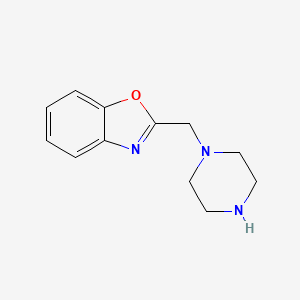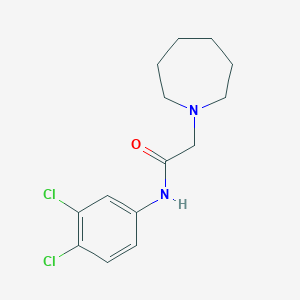
2-(3-Bromoanilino)acetohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Bromoanilino)acetohydrazide is an organic compound with the molecular formula C8H10BrN3O It is a derivative of acetohydrazide, where the hydrazide group is substituted with a 3-bromoaniline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromoanilino)acetohydrazide typically involves the reaction of 3-bromoaniline with ethyl 2-bromoacetate to form ethyl 2-(3-bromoanilino)acetate. This intermediate is then treated with hydrazine hydrate to yield the final product, this compound .
Reaction Steps:
-
Formation of Ethyl 2-(3-Bromoanilino)acetate:
- React 3-bromoaniline with ethyl 2-bromoacetate in the presence of a base (e.g., sodium ethoxide) in ethanol.
- Reflux the mixture for several hours.
- Isolate the product by distillation and recrystallization.
-
Formation of this compound:
- React ethyl 2-(3-bromoanilino)acetate with hydrazine hydrate in ethanol.
- Reflux the mixture for several hours.
- Cool the reaction mixture and isolate the product by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Bromoanilino)acetohydrazide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Condensation Reactions: The hydrazide group can react with aldehydes or ketones to form hydrazones or hydrazides.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base (e.g., sodium hydroxide) and a suitable solvent (e.g., ethanol).
Condensation Reactions: Often carried out in the presence of an acid catalyst (e.g., acetic acid) and a solvent (e.g., ethanol).
Oxidation and Reduction Reactions: Common oxidizing agents include potassium permanganate or hydrogen peroxide, while reducing agents may include sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substitution Products: Various substituted derivatives, depending on the nucleophile used.
Condensation Products: Hydrazones or hydrazides, depending on the carbonyl compound used.
Oxidation and Reduction Products: Different oxidation states or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
2-(3-Bromoanilino)acetohydrazide has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with potential antimicrobial, antifungal, and anticancer activities.
Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Biological Studies: It is employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.
Industrial Applications: The compound can be used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Bromoanilino)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the hydrazide group play crucial roles in these interactions, allowing the compound to form stable complexes with its targets. These interactions can lead to the inhibition of enzyme activity or the modulation of receptor function, resulting in various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
2-(4-Bromoanilino)acetohydrazide: Similar structure but with the bromine atom at the 4-position instead of the 3-position.
2-(3-Chloroanilino)acetohydrazide: Similar structure but with a chlorine atom instead of a bromine atom.
2-(3-Fluoroanilino)acetohydrazide: Similar structure but with a fluorine atom instead of a bromine atom.
Uniqueness
2-(3-Bromoanilino)acetohydrazide is unique due to the specific positioning of the bromine atom at the 3-position, which can influence its reactivity and interactions with other molecules. This unique structure can result in different biological activities and chemical properties compared to its analogs .
Propiedades
Número CAS |
2371-32-6 |
|---|---|
Fórmula molecular |
C8H10BrN3O |
Peso molecular |
244.09 g/mol |
Nombre IUPAC |
2-(3-bromoanilino)acetohydrazide |
InChI |
InChI=1S/C8H10BrN3O/c9-6-2-1-3-7(4-6)11-5-8(13)12-10/h1-4,11H,5,10H2,(H,12,13) |
Clave InChI |
DTNPEGXILXIBQR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC(=C1)Br)NCC(=O)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



amine](/img/structure/B12127154.png)

![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12127170.png)
![5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B12127178.png)
![3-chloro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12127183.png)
![3-(2,3-Dimethyl-5-oxo-1-phenyl(3-pyrazolin-4-yl))-5-[(4-methylphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12127184.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12127192.png)



![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127204.png)

![N-(7-methyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)furan-2-carboxamide](/img/structure/B12127219.png)
